molecular formula C16H12O4 B157787 1,3-Dimethoxyanthraquinone CAS No. 1989-42-0

1,3-Dimethoxyanthraquinone

Cat. No. B157787
CAS RN: 1989-42-0
M. Wt: 268.26 g/mol
InChI Key: ILRJFVJXKPFIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethoxyanthraquinone (DMAQ) is a natural compound that has been widely studied for its potential therapeutic effects. DMAQ belongs to the family of anthraquinones, which are naturally occurring compounds found in many plants. DMAQ has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.

Mechanism Of Action

The mechanism of action of 1,3-Dimethoxyanthraquinone is not fully understood. However, it is believed that 1,3-Dimethoxyanthraquinone exerts its effects through multiple pathways. 1,3-Dimethoxyanthraquinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 1,3-Dimethoxyanthraquinone has also been found to activate the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis. Furthermore, 1,3-Dimethoxyanthraquinone has been shown to interact with various enzymes and proteins, including topoisomerase II, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

1,3-Dimethoxyanthraquinone has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 1,3-Dimethoxyanthraquinone has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Furthermore, 1,3-Dimethoxyanthraquinone has been shown to scavenge free radicals and protect against oxidative stress. 1,3-Dimethoxyanthraquinone has also been found to reduce the levels of cholesterol and triglycerides in the blood, thereby reducing the risk of cardiovascular diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Dimethoxyanthraquinone in lab experiments include its low toxicity and high efficacy. 1,3-Dimethoxyanthraquinone has been found to be relatively safe, with no significant adverse effects reported in animal studies. Furthermore, 1,3-Dimethoxyanthraquinone has been shown to possess high efficacy in inhibiting the growth and proliferation of cancer cells and reducing inflammation. The limitations of using 1,3-Dimethoxyanthraquinone in lab experiments include its low solubility and stability. 1,3-Dimethoxyanthraquinone is poorly soluble in water, which makes it difficult to administer in vivo. Furthermore, 1,3-Dimethoxyanthraquinone is relatively unstable, which may affect its efficacy and reproducibility.

Future Directions

There are several future directions for research on 1,3-Dimethoxyanthraquinone. First, further studies are needed to elucidate the mechanism of action of 1,3-Dimethoxyanthraquinone. Second, more studies are needed to investigate the potential therapeutic effects of 1,3-Dimethoxyanthraquinone in various diseases, including cancer, inflammation, and cardiovascular diseases. Third, studies are needed to optimize the synthesis method of 1,3-Dimethoxyanthraquinone, to improve its solubility and stability. Finally, more studies are needed to investigate the safety and toxicity of 1,3-Dimethoxyanthraquinone in humans, to determine its potential as a therapeutic agent.

Scientific Research Applications

1,3-Dimethoxyanthraquinone has been extensively studied for its potential therapeutic effects. It has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties. 1,3-Dimethoxyanthraquinone has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1,3-Dimethoxyanthraquinone has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Furthermore, 1,3-Dimethoxyanthraquinone has been found to scavenge free radicals and protect against oxidative stress.

properties

CAS RN

1989-42-0

Product Name

1,3-Dimethoxyanthraquinone

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

1,3-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O4/c1-19-9-7-12-14(13(8-9)20-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3

InChI Key

ILRJFVJXKPFIAB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O

melting_point

154-155°C

Other CAS RN

1989-42-0

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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